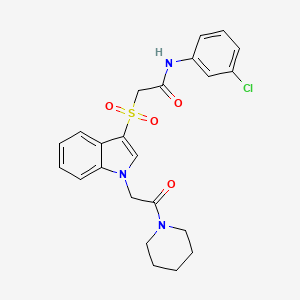
N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in areas such as anti-inflammatory responses, enzyme inhibition, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to an indole structure, which is known for its diverse pharmacological properties. The presence of the piperidine ring further enhances its biological profile, as compounds containing piperidine are often associated with various therapeutic effects, including analgesic and anti-inflammatory activities.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of sulfonamides have been shown to inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro studies demonstrated that certain analogs could reduce IL-1β release in LPS/ATP-stimulated human macrophages by approximately 18–21% . This suggests that this compound may possess similar anti-inflammatory effects.
2. Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Sulfonamides are recognized for their ability to inhibit various enzymes, including urease and acetylcholinesterase (AChE). In related studies, several piperidine derivatives showed strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM . This highlights the potential of this compound as a candidate for further enzyme inhibition studies.
3. Antimicrobial Activity
Antibacterial screening of similar compounds has revealed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated effective inhibition against these pathogens, indicating that the sulfonamide functionality could confer antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
科学研究应用
Anticancer Activity
Research has demonstrated that compounds similar to N-(3-chlorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant anticancer properties. For instance, a study evaluated a series of indole-derived compounds for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents .
Case Study: Antitumor Evaluation
In a specific study, a derivative of the indole structure was tested against human tumor cells using the National Cancer Institute's protocols. The compound displayed notable antimitotic activity with mean growth inhibition values indicating its promise as a candidate for further development in cancer therapy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications due to the presence of sulfonamide groups, which are known for their ability to inhibit inflammatory pathways. Computational studies have shown that related compounds can act as inhibitors of key inflammatory mediators such as interleukin-1 beta (IL-1β), which is crucial in the inflammatory response .
Case Study: Inhibition of IL-1β Release
A series of experiments demonstrated that certain derivatives could significantly reduce IL-1β release in macrophages stimulated by lipopolysaccharides (LPS). These findings indicate that modifications to the piperidine and indole moieties can enhance anti-inflammatory activity, making these compounds valuable for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that variations in substituents on the indole ring and piperidine moiety can lead to significant changes in biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Variation in piperidine | Altered anti-inflammatory effects |
| Sulfonamide group position | Influences solubility and bioavailability |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of synthesized compounds .
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-17-7-6-8-18(13-17)25-22(28)16-32(30,31)21-14-27(20-10-3-2-9-19(20)21)15-23(29)26-11-4-1-5-12-26/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAOQCBQBUFKMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













